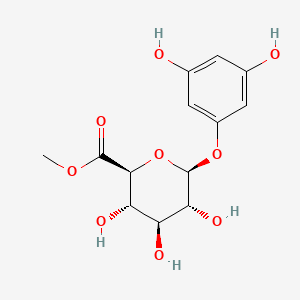
Phloroglucinol O-Methyl Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phloroglucinol O-Methyl Glucuronide is a derivative of phloroglucinol, a naturally occurring organic compound. It is characterized by the presence of a glucuronide moiety attached to the phloroglucinol core, which is further modified by methylation. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phloroglucinol O-Methyl Glucuronide typically involves the methylation of phloroglucinol followed by glucuronidation. The methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The glucuronidation step involves the reaction of the methylated phloroglucinol with glucuronic acid or its derivatives under acidic or enzymatic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phloroglucinol O-Methyl Glucuronide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the phloroglucinol core can be oxidized to form quinones.
Reduction: The carbonyl groups in the glucuronide moiety can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Phloroglucinol O-Methyl Glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of pharmaceuticals, cosmetics, and other consumer products .
Mechanism of Action
The mechanism of action of Phloroglucinol O-Methyl Glucuronide involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells
Comparison with Similar Compounds
Phloroglucinol O-Methyl Glucuronide can be compared with other similar compounds such as:
Phloroglucinol: The parent compound, which lacks the glucuronide and methyl groups.
Methylphloroglucinol: A derivative with only the methyl group attached.
Phloroglucinol Glycosides: Compounds with different sugar moieties attached to the phloroglucinol core
Uniqueness: this compound is unique due to the presence of both the glucuronide and methyl groups, which may enhance its solubility, stability, and biological activity compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C13H16O9 |
|---|---|
Molecular Weight |
316.26 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-6-(3,5-dihydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H16O9/c1-20-12(19)11-9(17)8(16)10(18)13(22-11)21-7-3-5(14)2-6(15)4-7/h2-4,8-11,13-18H,1H3/t8-,9-,10+,11-,13+/m0/s1 |
InChI Key |
LRHZTRJYSOBGAE-XPORZQOISA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=CC(=C2)O)O)O)O)O |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC(=CC(=C2)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol](/img/structure/B13851780.png)

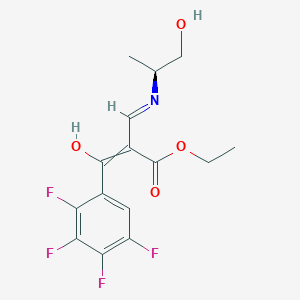

![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
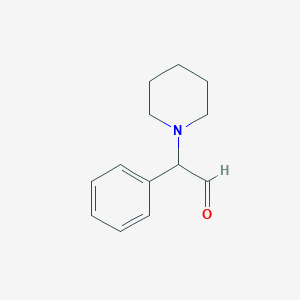
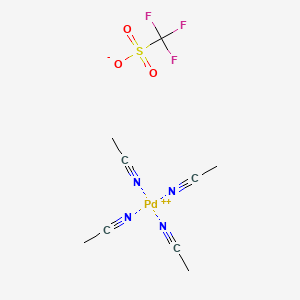
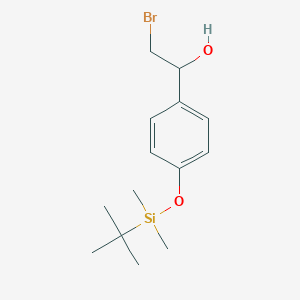
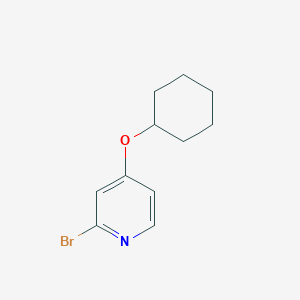
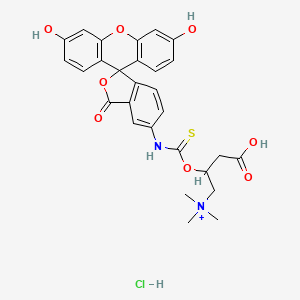
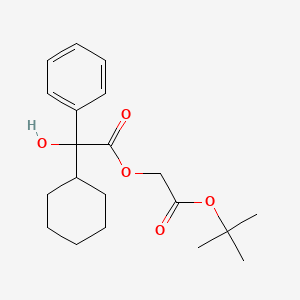
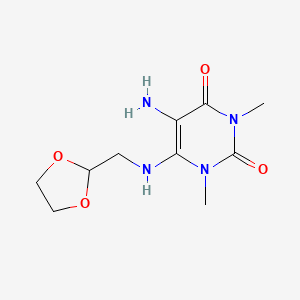

![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
